2-Amino-4-tert-butyl-3-furonitrile
Overview
Description
2-Amino-4-tert-butyl-3-furonitrile is an organic compound with the molecular formula C9H12N2O It is a derivative of furan, a heterocyclic organic compound, and contains both an amino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-tert-butyl-3-furonitrile typically involves the reaction of 4-tert-butyl-3-furonitrile with an appropriate amine source under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum yield and purity. The product is then purified through techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-tert-butyl-3-furonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-tert-butyl-3-furonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-4-tert-butyl-3-furonitrile exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitrile group can act as an electrophile. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-furonitrile: Lacks the tert-butyl group, which may affect its reactivity and applications.
4-tert-butyl-3-furonitrile: Lacks the amino group, limiting its potential for certain reactions.
2-Amino-5-tert-butyl-3-furonitrile: Positional isomer with different chemical properties.
Uniqueness
2-Amino-4-tert-butyl-3-furonitrile is unique due to the presence of both the amino and nitrile groups on the furan ring, along with the bulky tert-butyl group
Properties
IUPAC Name |
2-amino-4-tert-butylfuran-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-9(2,3)7-5-12-8(11)6(7)4-10/h5H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSLQRRXQXCXMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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